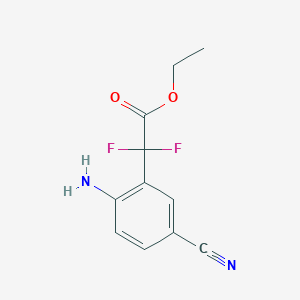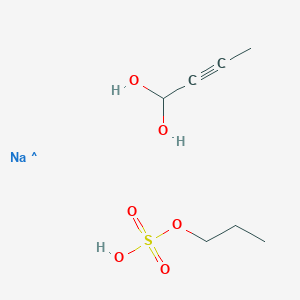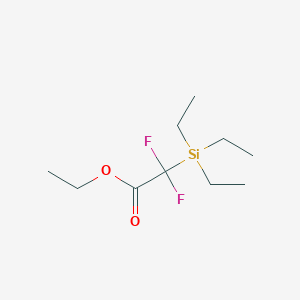
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is an organofluorine compound characterized by the presence of both difluoro and triethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate typically involves the reaction of ethyl acetate with difluorocarbene, generated in situ from a difluoromethylating reagent, in the presence of a triethylsilyl group donor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, ensuring stringent control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-Difluoro-2-(triethylsilyl)acetic acid.
Reduction: 2,2-Difluoro-2-(triethylsilyl)ethanol.
Scientific Research Applications
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds.
Medicine: Investigated for its role in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate involves its reactivity towards nucleophiles and electrophiles. The difluoro group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical transformations. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Uniqueness
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is unique due to the presence of the triethylsilyl group, which provides greater steric hindrance compared to the trimethylsilyl group. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H20F2O2Si |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-triethylsilylacetate |
InChI |
InChI=1S/C10H20F2O2Si/c1-5-14-9(13)10(11,12)15(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
PHTYQWXGQLEDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)(F)[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)
![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
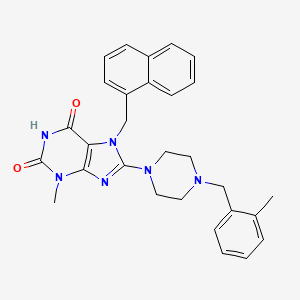
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
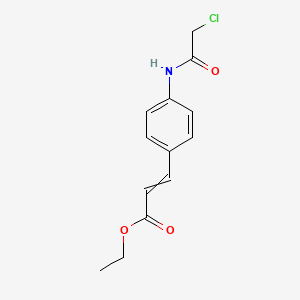
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)
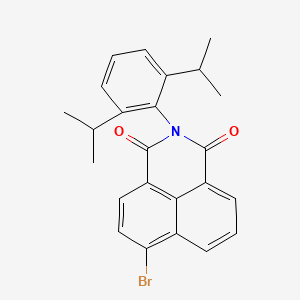
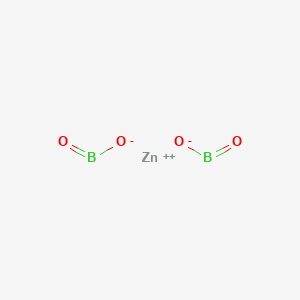

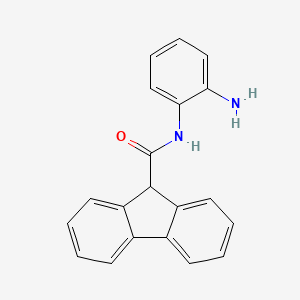
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
